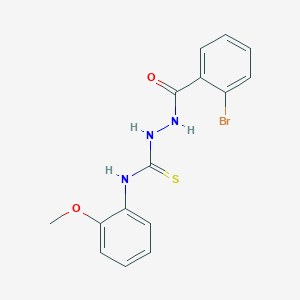
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide, also known as BBMHC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide induces apoptosis in cancer cells by activating the caspase pathway. 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to exhibit cytotoxicity against cancer cells, with IC50 values ranging from 3 to 10 μM. 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi, with MIC values ranging from 0.125 to 1 μg/mL. In addition, 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in lab experiments include its low toxicity, high solubility in organic solvents, and ease of synthesis. However, the limitations of using 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide include its limited stability in aqueous solutions and its potential for oxidation in the presence of air.
Orientations Futures
There are several future directions for the study of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide. One possible direction is the development of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide derivatives with improved stability and potency. Another direction is the investigation of the mechanism of action of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in more detail. Additionally, the potential applications of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in other fields such as material science and catalysis could be explored.
Méthodes De Synthèse
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide can be synthesized by reacting 2-bromo-benzoyl chloride with 2-methoxyaniline followed by the addition of thiosemicarbazide. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a yellow solid.
Applications De Recherche Scientifique
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been studied for its potential applications in various fields such as cancer research, antimicrobial activity, and organic synthesis. In cancer research, 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has also exhibited antimicrobial activity against various strains of bacteria and fungi. In organic synthesis, 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been used as a building block for the synthesis of other compounds.
Propriétés
Nom du produit |
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide |
|---|---|
Formule moléculaire |
C15H14BrN3O2S |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
1-[(2-bromobenzoyl)amino]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H14BrN3O2S/c1-21-13-9-5-4-8-12(13)17-15(22)19-18-14(20)10-6-2-3-7-11(10)16/h2-9H,1H3,(H,18,20)(H2,17,19,22) |
Clé InChI |
WCAUWKAGWKTJSX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2Br |
SMILES canonique |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate](/img/structure/B215748.png)



![Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate](/img/structure/B215754.png)


![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)
![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)
![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)